molecular formula C15H19BrN2O3 B4682950 N-(3-bromophenyl)-1-(2-methoxy-1-methylethyl)-5-oxo-3-pyrrolidinecarboxamide

N-(3-bromophenyl)-1-(2-methoxy-1-methylethyl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B4682950
M. Wt: 355.23 g/mol
InChI Key: MAIFFYJLNIDEET-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-1-(2-methoxy-1-methylethyl)-5-oxo-3-pyrrolidinecarboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research and medicine. This compound is commonly referred to as BPP-5a and belongs to the pyrrolidinecarboxamide family of compounds.

Mechanism of Action

BPP-5a is a sigma-2 receptor agonist, which means that it binds to and activates the sigma-2 receptor. The activation of this receptor has been shown to have a variety of effects, including the induction of apoptosis (programmed cell death) in cancer cells and the modulation of neurotransmitter release in the brain.
Biochemical and Physiological Effects:
BPP-5a has been found to have a variety of biochemical and physiological effects. In addition to its ability to selectively bind to the sigma-2 receptor, BPP-5a has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase activity may have potential applications in the treatment of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using BPP-5a in lab experiments is its selectivity for the sigma-2 receptor. This selectivity allows for more precise targeting of specific physiological processes. However, one limitation of using BPP-5a is its relatively low potency compared to other sigma-2 receptor agonists. This may make it more difficult to achieve the desired effects in lab experiments.

Future Directions

There are several potential future directions for research involving BPP-5a. One area of interest is its potential applications in the treatment of cancer. Studies have shown that BPP-5a has the ability to induce apoptosis in cancer cells, and further research is needed to explore its potential as a cancer treatment.
Another area of interest is BPP-5a's potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease. The inhibition of acetylcholinesterase activity by BPP-5a may have potential therapeutic effects in these diseases.
Overall, BPP-5a is a promising compound with potential applications in a variety of scientific research areas. Further research is needed to fully explore its potential and to determine the best ways to utilize its unique properties.

Scientific Research Applications

BPP-5a has been found to have potential applications in scientific research, particularly in the field of neuroscience. Studies have shown that BPP-5a has the ability to selectively bind to the sigma-2 receptor, which is involved in a variety of physiological and pathological processes, including cancer and neurodegenerative diseases.

properties

IUPAC Name

N-(3-bromophenyl)-1-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrN2O3/c1-10(9-21-2)18-8-11(6-14(18)19)15(20)17-13-5-3-4-12(16)7-13/h3-5,7,10-11H,6,8-9H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAIFFYJLNIDEET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)N1CC(CC1=O)C(=O)NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-bromophenyl)-1-(2-methoxy-1-methylethyl)-5-oxo-3-pyrrolidinecarboxamide
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N-(3-bromophenyl)-1-(2-methoxy-1-methylethyl)-5-oxo-3-pyrrolidinecarboxamide
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N-(3-bromophenyl)-1-(2-methoxy-1-methylethyl)-5-oxo-3-pyrrolidinecarboxamide
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N-(3-bromophenyl)-1-(2-methoxy-1-methylethyl)-5-oxo-3-pyrrolidinecarboxamide
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N-(3-bromophenyl)-1-(2-methoxy-1-methylethyl)-5-oxo-3-pyrrolidinecarboxamide
Reactant of Route 6
N-(3-bromophenyl)-1-(2-methoxy-1-methylethyl)-5-oxo-3-pyrrolidinecarboxamide

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